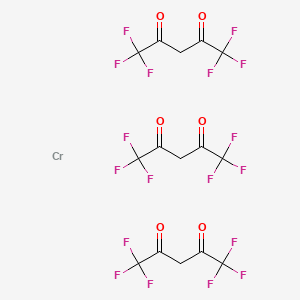
Tris(hexafluoroacetylacetone) chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tris(hexafluoroacetylacetone) chromium typically involves the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base . The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the product is purified by recrystallization from a suitable solvent . The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{C}_5\text{F}_6\text{O}_2 \rightarrow \text{Cr(C}_5\text{F}_6\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Tris(hexafluoroacetylacetone) chromium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the chromium center can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Thermal Decomposition: Upon heating, the compound decomposes to form chromium oxides and volatile organic products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions .
Aplicaciones Científicas De Investigación
Tris(hexafluoroacetylacetone) chromium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tris(hexafluoroacetylacetone) chromium exerts its effects involves the coordination of the chromium center with various ligands. This coordination can alter the electronic structure of the chromium atom, making it more reactive in certain chemical environments . The compound can interact with molecular targets such as DNA and proteins, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Tris(hexafluoroacetylacetone) chromium can be compared with other metal acetylacetonates such as:
Tris(acetylacetonato)chromium(III): Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Tris(acetylacetonato)iron(III): Contains iron instead of chromium, leading to different redox behavior and applications.
Tris(acetylacetonato)cobalt(III): Contains cobalt, which affects its magnetic and catalytic properties.
The presence of fluorine atoms in this compound makes it more volatile and thermally stable compared to its non-fluorinated counterparts .
Propiedades
IUPAC Name |
chromium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDUGQRHXCPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)


![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)

![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)




![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
